molecular formula C17H22N4O3S2 B2587156 (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1171630-00-4

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2587156
CAS No.: 1171630-00-4
M. Wt: 394.51
InChI Key: RGCIYYNGLCVBSZ-UHFFFAOYSA-N
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Description

The compound “(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” features a thiazole ring substituted with a 2,4-dimethylphenylamino group at position 2 and a methanone-linked 4-(methylsulfonyl)piperazine moiety at position 2. This structure combines a heterocyclic thiazole core with a sulfonamide-functionalized piperazine, a design frequently explored in medicinal chemistry for targeting enzymes or receptors requiring both aromatic and polar interactions . The methylsulfonyl group on the piperazine enhances solubility and metabolic stability compared to non-polar substituents, while the thiazole ring may contribute to binding affinity through hydrogen bonding or π-π stacking .

Synthetic routes for analogous compounds typically involve coupling arylpiperazines with carboxylic acid derivatives or activated carbonyl intermediates. For example, similar methanone-linked piperazines are synthesized via nucleophilic acyl substitution or amide bond formation under basic conditions . While direct evidence for the synthesis of this specific compound is absent in the provided materials, its structural analogs (e.g., compounds with thiophene or pyrimidine cores) suggest convergent strategies involving sequential functionalization of the thiazole and piperazine moieties .

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12-4-5-14(13(2)10-12)18-17-19-15(11-25-17)16(22)20-6-8-21(9-7-20)26(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCIYYNGLCVBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone are largely determined by its thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with

Biological Activity

The compound (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties. The synthesis typically involves the reaction of 2-substituted thiazole derivatives with piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole-piperazine compounds, many demonstrated moderate to strong antibacterial activity against several strains of bacteria . The specific compound was part of a series that showed promising results, particularly against Gram-positive bacteria.

CompoundAntimicrobial ActivityTarget Bacteria
This compoundModerate to GoodStaphylococcus aureus, Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines by inhibiting topoisomerase II and causing DNA double-strand breaks . Notably, some derivatives exhibited cytotoxicity comparable to established anticancer drugs like etoposide.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The thiazole ring is crucial for binding to enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases, which are essential for DNA replication and repair.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells at the G2/M phase, disrupting their proliferation .
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Evaluation

A series of thiazole-piperazine derivatives were screened for antimicrobial activity. Compounds were tested against various bacterial strains, revealing that those with specific substitutions on the thiazole ring exhibited enhanced activity .

Study 2: Anticancer Properties

In another study focusing on anticancer effects, several thiazole derivatives were synthesized and tested against human cancer cell lines (A549, HepG2). The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through the activation of apoptotic pathways involving p73 and ATM signaling .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : (2-((2,4-dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone)

The structure incorporates a thiazole ring, a piperazine moiety, and a methylsulfonyl group, which are known to enhance biological activity.

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For example, compounds similar to the one in focus have been tested for their efficacy against seizures induced by various models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A18.4170.29.2
Compound B<20N/AN/A

These findings suggest that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, making it a candidate for further development in treating epilepsy and related disorders .

Antimicrobial Activity

Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity. In vitro studies have shown that certain derivatives exhibit significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)
E. coli25
S. aureus30

These results highlight the potential of thiazole derivatives as antimicrobial agents, which could be developed into new antibiotics .

Antitumor Activity

There is growing interest in the anticancer properties of thiazole derivatives. Research indicates that compounds similar to the target molecule can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa10

This suggests that further investigation into the structure-activity relationship of these compounds may yield effective anticancer therapeutics .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study conducted by Siddiqui et al. synthesized a series of thiazole-piperazine hybrids and evaluated their anticonvulsant activity. The results indicated that specific substitutions on the thiazole ring significantly enhanced their efficacy compared to traditional anticonvulsants like ethosuximide .

Case Study 2: Antimicrobial Screening

In another study, researchers screened various thiazole derivatives for antimicrobial activity using agar diffusion methods. The findings revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited superior activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Reactivity of the Thiazole Moiety

The thiazole ring is electron-deficient, enabling electrophilic substitution, nucleophilic additions, and cross-coupling reactions.

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The 5-position of the thiazole is susceptible to electrophilic attack. Substitutions at this position are influenced by the electron-donating 2,4-dimethylphenylamino group (meta-directing) .

  • Halogenation : Bromination or chlorination at the 5-position is feasible under mild conditions (e.g., NBS in DMF) .

Nucleophilic Reactions

  • Amination : The amino group at position 2 can undergo reductive amination with aldehydes/ketones, forming secondary amines .

  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases under acidic conditions .

Piperazine Ring Reactivity

The piperazine ring’s secondary amines and methylsulfonyl group govern its behavior:

Sulfonylation/Desulfonylation

  • The methylsulfonyl group is stable under basic conditions but can be removed via hydrolysis under strong acidic conditions (e.g., HBr/AcOH) to regenerate a free amine .

  • Sulfonyl Transfer : Reacts with amines (e.g., anilines) in the presence of coupling agents (EDC/HOBt) to form sulfonamides .

Alkylation/Acylation

  • The free nitrogen (N-4) can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acid chlorides (e.g., acetyl chloride) .

Methanone Bridge Stability

The ketone group is resistant to reduction under mild conditions (e.g., NaBH₄) but reduces to a methylene group with stronger agents (e.g., LiAlH₄) .

Synthetic Pathways and Derivatives

Key synthetic routes to Compound X and its analogs include:

Reaction TypeConditionsProduct/ApplicationSource
Thiazole-Piperazine Coupling Friedel-Crafts acylationMethanone bridge formation
Sulfonylation Mesyl chloride, base (Et₃N)Piperazine functionalization
Schiff Base Formation Aldehyde, glacial acetic acidThiazole-imine derivatives

Derivatives such as N-(thiazol-2-yl)acetamide analogs (e.g., compound 6 in ) highlight the role of the 2,4-dimethylphenyl group in enhancing metabolic stability.

Stability Under Physicochemical Conditions

  • pH Stability : Stable in neutral/basic conditions; acidic media (pH < 3) hydrolyze the methylsulfonyl group .

  • Thermal Stability : Decomposes above 250°C, with the thiazole ring undergoing ring-opening reactions .

Biological Interactions and Reactivity

While beyond the scope of chemical reactions, Compound X ’s piperazine-thiazole framework is associated with interactions in kinase inhibition (e.g., ALAS2 binding ) and antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name/ID Core Structure Piperazine Substituent Key Features
Target Compound Thiazole 4-(methylsulfonyl) 2,4-Dimethylphenylamino; sulfonamide group
Compound 21 (Thiophene analog) Thiophene 4-(trifluoromethylphenyl) CF₃ group; electron-withdrawing substituent
Compound w3 (Pyrimidine analog) Pyrimidine 4-methylpiperazin-1-yl Chloro, triazole substituents; basic center
4-(4-Methoxyphenyl)piperazin-1-ylmethanone Piperidine 4-Methoxyphenyl Methoxy group; electron-donating substituent

Thiazole vs. Thiophene/Pyrimidine Cores

  • Thiazole Core : The target compound’s thiazole ring provides a nitrogen atom at position 3, enabling hydrogen bonding with biological targets. This contrasts with thiophene (Compound 21), which lacks hydrogen-bonding capacity, and pyrimidine (Compound w3), which offers two nitrogen atoms for enhanced polarity .
  • Substituent Effects: The 2,4-dimethylphenylamino group on the thiazole may improve lipophilicity and membrane permeability compared to pyrimidine-based analogs with polar triazole groups .

Piperazine Substituents

  • Methylsulfonyl vs. Trifluoromethylphenyl : The methylsulfonyl group (-SO₂CH₃) in the target compound is more polar and less lipophilic than the trifluoromethyl (-CF₃) group in Compound 21. This difference may influence solubility and target selectivity, as sulfonamides often exhibit better aqueous solubility .
  • Methoxy vs.

Inferred Pharmacological Properties

  • For example, pyrimidine-based Compound w3 demonstrated moderate kinase inhibition in preliminary assays .
  • Metabolic Stability : The methylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to methoxy or trifluoromethyl substituents, which are prone to oxidative demethylation or defluorination .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the molecular structure, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For example, in analogous piperazine-containing compounds, NMR resolved peaks corresponding to the methylsulfonyl and thiazole moieties, while HPLC confirmed purity levels .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to standard laboratory safety practices, including the use of nitrile gloves, lab coats, and fume hoods. Consult Safety Data Sheets (SDS) for analogous compounds (e.g., piperazine derivatives) to identify hazards such as respiratory irritation or skin sensitivity. Emergency procedures should include immediate decontamination with water and medical consultation for exposure .

Q. How can researchers synthesize this compound, and what are common synthetic intermediates?

  • Methodological Answer : A multi-step synthesis is typical. For example:

Couple 2,4-dimethylphenylamine with a thiazole precursor using carbodiimide coupling agents.

React the intermediate with 4-(methylsulfonyl)piperazine under anhydrous conditions.
Key intermediates include the thiazol-4-ylmethanone and the methylsulfonyl-piperazine derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's pharmacological activity?

  • Methodological Answer : Employ molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to target receptors (e.g., kinase or GPCR targets). Pair this with density functional theory (DFT) calculations to analyze electronic properties of the thiazole and methylsulfonyl groups, which influence solubility and bioactivity. Validate predictions with in vitro assays .

Q. What experimental designs are suitable for assessing metabolic stability in preclinical studies?

  • Methodological Answer : Use hepatocyte microsomal assays (human or rodent) to measure metabolic half-life. Apply LC-MS/MS to identify metabolites. For example, in a study on similar piperazine derivatives, phase I metabolites included hydroxylated and desulfonated products. Include control compounds (e.g., verapamil) to benchmark metabolic rates .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell line) and validate results using orthogonal methods. For instance, discrepancies in kinase inhibition data may arise from ATP concentration variations. Perform dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What strategies improve the compound's bioavailability in vivo?

  • Methodological Answer : Optimize solubility via salt formation (e.g., hydrochloride salt of the piperazine moiety) or nanoparticle formulations. Conduct pharmacokinetic studies in rodent models to assess Cmax and AUC. For example, methylsulfonyl groups in related compounds enhanced water solubility by 2-fold compared to non-sulfonated analogs .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

  • Methodological Answer : Fit data to a sigmoidal curve (e.g., using GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation to assess cooperativity. For robust results, use at least six concentration points in triplicate and report 95% confidence intervals. Outliers should be evaluated via Grubb’s test .

Q. What in vitro and in vivo models are appropriate for evaluating anti-inflammatory activity?

  • Methodological Answer : Use LPS-induced TNF-α secretion in RAW 264.7 macrophages for in vitro screening. For in vivo validation, employ a murine carrageenan-induced paw edema model. Compare results to reference standards (e.g., dexamethasone) and include histopathological analysis .

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